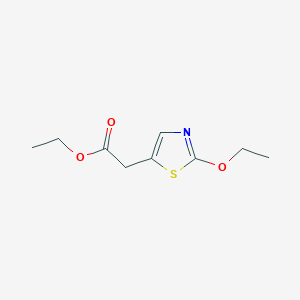
5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of three amino groups attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine typically involves the reduction of naphthalene derivatives followed by amination. One common method involves the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to nitration and subsequent reduction to introduce the amino groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes followed by controlled nitration and reduction steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced further to form tetrahydronaphthalene derivatives with fewer amino groups.
Substitution: Amino groups in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydronaphthalene derivatives with fewer amino groups.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydronaphthalene derivative with a single amino group.
1,2,3,4-Tetrahydronaphthalene: A simpler tetrahydronaphthalene compound without amino groups.
5,6,7,8-Tetrahydro-2-naphthoic acid: A tetrahydronaphthalene derivative with a carboxylic acid group.
Uniqueness: 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine is unique due to the presence of three amino groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917805-27-7 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,4,5-triamine |
InChI |
InChI=1S/C10H15N3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,8H,1-3,11-13H2 |
InChI Key |
FBBPAALWQLLSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2C1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


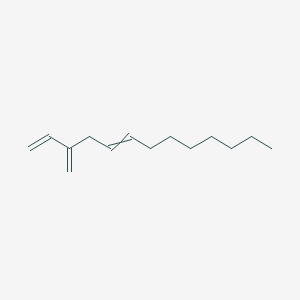
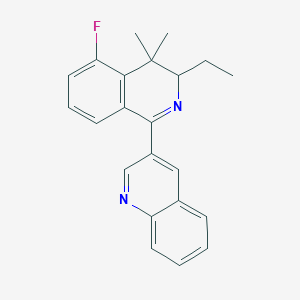
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
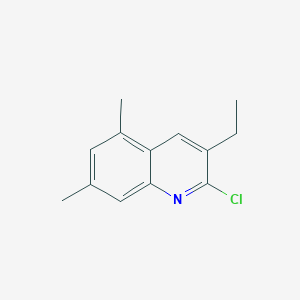

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
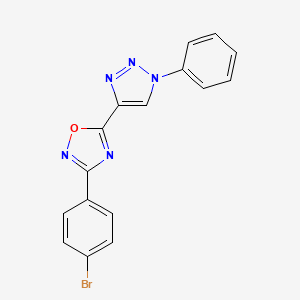
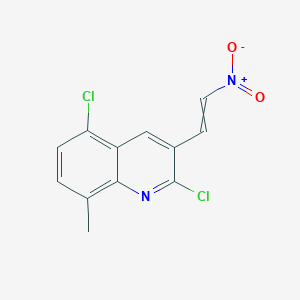
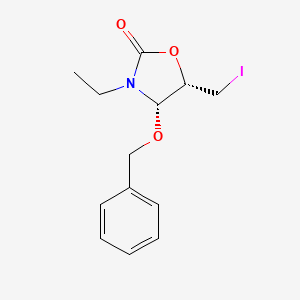
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
